molecular formula C27H22F3N3O2S B2597946 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one CAS No. 1226447-46-6

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2597946
CAS No.: 1226447-46-6
M. Wt: 509.55
InChI Key: FKCHBKXKEGGBEW-UHFFFAOYSA-N
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Description

This compound features a ketone (ethan-1-one) core linked to two distinct moieties: (1) a 2,3-dihydroindole (indoline) group and (2) a substituted imidazole ring connected via a sulfanyl (S–) bridge. The imidazole ring is functionalized at the 5-position with a 4-methoxyphenyl group and at the 1-position with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N3O2S/c1-35-22-11-9-19(10-12-22)24-16-31-26(33(24)21-7-4-6-20(15-21)27(28,29)30)36-17-25(34)32-14-13-18-5-2-3-8-23(18)32/h2-12,15-16H,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCHBKXKEGGBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one, often referred to as a novel indole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:

  • Indole moiety : Known for diverse biological activities including anticancer and antimicrobial effects.
  • Imidazole ring : Often associated with pharmacological properties, particularly in drug design.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of this compound against various cancer cell lines. The following table summarizes the findings related to its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.48Induction of apoptosis via caspase activation
HCT116 (Colon)0.78Cell cycle arrest at G1 phase
A549 (Lung)0.19Inhibition of proliferation

These results indicate that the compound exhibits significant cytotoxicity at sub-micromolar concentrations, comparable to established anticancer agents like doxorubicin and tamoxifen .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Apoptosis Induction : Flow cytometry analyses have shown increased levels of activated caspases in treated cells, indicating that the compound triggers apoptotic pathways .
  • Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, which is crucial for halting proliferation .

Case Studies

A notable study investigated the pharmacological profile of this compound in vivo. It was administered to mice bearing xenograft tumors derived from MCF-7 cells. The results showed a significant reduction in tumor volume compared to control groups, suggesting effective systemic bioavailability and therapeutic potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the indole and imidazole rings can significantly influence biological activity. For instance:

  • Electron-withdrawing groups at specific positions on the phenyl rings enhance cytotoxicity.
  • Alkyl substitutions on the imidazole ring can improve binding affinity to target proteins involved in cancer progression .

Scientific Research Applications

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent . It has been shown to inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant activity against breast cancer cells (MDA-MB-231) with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Properties

The compound's structure may also confer antimicrobial properties , making it a candidate for treating infections. Compounds with related structures have exhibited activity against both bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indole and imidazole rings can lead to variations in biological activity. For example, substituents on the phenyl groups have been correlated with increased antiproliferative effects and improved lipophilicity, enhancing membrane penetration .

Case Study 1: Anticancer Activity

A study focusing on a series of imidazole derivatives found that compounds with similar scaffolds to our target compound showed promising results against various cancer cell lines. The most effective derivatives had modifications that enhanced their interaction with cellular targets involved in proliferation pathways .

Case Study 2: Antifungal Efficacy

In another investigation, related compounds were evaluated for antifungal activity against Candida species. The results indicated that certain modifications led to significant reductions in MIC values, suggesting that our compound may also possess similar antifungal properties .

Potential Future Research Directions

Further research should focus on:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy of the compound.
  • Mechanistic Studies : Investigating the molecular mechanisms by which this compound exerts its biological effects.
  • Formulation Development : Exploring various formulations to enhance bioavailability and target delivery.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (thioether) group (-S-) is susceptible to oxidation. Under controlled conditions, this can yield sulfoxides or sulfones:

  • Reagents : H₂O₂ (30%) in acetic acid (AcOH) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM).

  • Mechanism : Electrophilic oxidation at the sulfur atom.

  • Expected Products :

    • Sulfoxide: Intermediate oxidation state.

    • Sulfone: Fully oxidized product (e.g., using excess H₂O₂ or prolonged reaction time).

Reaction ConditionsProduct StructureSource Analogs
H₂O₂, AcOH, 0–5°C, 2 h1-(indolin-1-yl)-2-{[5-(4-MeOPh)-1-(3-CF₃Ph)-imidazol-2-yl]sulfinyl}ethanoneThiadiazole oxidation
mCPBA, DCM, RT, 4 h1-(indolin-1-yl)-2-{[5-(4-MeOPh)-1-(3-CF₃Ph)-imidazol-2-yl]sulfonyl}ethanoneSulfone formation

Reduction of the Ketone

The ethanone (ketone) group is reducible to a secondary alcohol:

  • Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Mechanism : Nucleophilic hydride attack at the carbonyl carbon.

  • Product : 1-(indolin-1-yl)-2-{[5-(4-MeOPh)-1-(3-CF₃Ph)-imidazol-2-yl]sulfanyl}ethanol.

ReagentsConditionsYield (%)Source Analogs
NaBH₄, MeOHRT, 1 h85–90Quinoline reduction
LiAlH₄, THFReflux, 3 h>95Acetamide reduction

Functionalization of the Imidazole Ring

The 1H-imidazole ring can undergo electrophilic substitution or coordination chemistry:

  • Electrophilic Substitution : Nitration or halogenation at activated positions.

  • Reagents : HNO₃/H₂SO₄ for nitration; Cl₂/FeCl₃ for chlorination.

  • Regioselectivity : Directed by electron-donating (4-MeOPh) and electron-withdrawing (3-CF₃Ph) substituents.

Reaction TypeConditionsProduct Example
NitrationHNO₃/H₂SO₄, 0°C, 30 min1-(indolin-1-yl)-2-{[5-(4-MeOPh)-1-(3-CF₃Ph)-4-nitroimidazol-2-yl]sulfanyl}ethanone
ChlorinationCl₂, FeCl₃, DCM, RT, 2 h1-(indolin-1-yl)-2-{[5-(4-MeOPh)-1-(3-CF₃Ph)-4-chloroimidazol-2-yl]sulfanyl}ethanone

Indoline Oxidation

The 2,3-dihydroindole (indoline) moiety can oxidize to indole under acidic or oxidative conditions:

  • Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM.

  • Mechanism : Dehydrogenation via radical intermediates.

  • Product : 1-(1H-indol-1-yl)-2-{[5-(4-MeOPh)-1-(3-CF₃Ph)-imidazol-2-yl]sulfanyl}ethanone.

Oxidizing AgentConditionsYield (%)Source Analogs
DDQDCM, RT, 12 h70–75Indoline oxidation

Nucleophilic Substitution at the Sulfanyl Bridge

The sulfanyl group can act as a leaving group in SN2 reactions:

  • Reagents : Alkyl halides (e.g., CH₃I) in basic media (e.g., K₂CO₃).

  • Product : Thioether derivatives or cross-coupled products.

NucleophileConditionsProduct Example
CH₃I, K₂CO₃DMF, 60°C, 6 h1-(indolin-1-yl)-2-(methylsulfanyl)ethanone + imidazole fragment

Hydrolysis of the Trifluoromethyl Group

The 3-(trifluoromethyl)phenyl group is highly stable, but under extreme conditions (e.g., strong bases), hydrolysis may occur:

  • Reagents : NaOH (10 M), H₂O, 100°C, 24 h.

  • Product : Carboxylic acid derivative (rare; CF₃ groups are typically inert).

Key Challenges and Research Gaps

  • Stereochemical Outcomes : The sulfanyl bridge and imidazole substituents may influence stereoselectivity in reduction or oxidation reactions.

  • Stability Under Acidic/Basic Conditions : The trifluoromethyl group and methoxyphenyl substituents could alter reaction pathways.

  • Biological Relevance : No data exists on enzymatic interactions or metabolic pathways for this compound in the provided sources.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. BA90884 (CAS: 1226447-87-5)
  • Structure: Shares the ethanone-dihydroindole-imidazole backbone but differs in substituents: 5-position: 3-nitrophenyl (electron-withdrawing) 1-position: 4-(trifluoromethoxy)phenyl (electron-withdrawing)
  • The trifluoromethoxy group (vs. trifluoromethyl) introduces steric and electronic variations .
2.1.2. 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole ()
  • Structure : Combines indole with a diphenylimidazole moiety.
  • Key Differences: Fully aromatic indole (vs. Lacks the sulfanyl-ethanone bridge, reducing conformational flexibility.
  • Activity : Demonstrates antibacterial and antifungal properties, suggesting imidazole-indole hybrids as viable antimicrobial scaffolds .

Functional Group Analogues

2.2.1. Sulfanyl vs. Sulfonyl Derivatives
  • Example : 1-(2,3-Dihydroindol-1-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]ethan-1-one (CAS: 686743-61-3)
    • Structure : Features a sulfonyl (–SO2–) bridge instead of sulfanyl (–S–).
    • Impact : Sulfonyl groups are more oxidized, increasing polarity and metabolic stability but reducing nucleophilicity. This may influence bioavailability or off-target effects .
2.2.2. Triazole-Thioether Analogues
  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Structure: Triazole-thioether linked to ethanone. Key Differences:
  • Triazole (vs. imidazole) alters hydrogen-bonding capacity and aromaticity.
  • Difluorophenyl groups enhance lipophilicity, which may improve membrane permeability .

Substituent-Driven Comparisons

Compound 5-Position Substituent 1-Position Substituent Core Structure Notable Properties
Target Compound 4-Methoxyphenyl 3-(Trifluoromethyl)phenyl Imidazole-dihydroindole Balanced electronic profile
BA90884 3-Nitrophenyl 4-(Trifluoromethoxy)phenyl Imidazole-dihydroindole Enhanced electrophilicity
C1 () 4',5'-Diphenyl N/A Triazole-imidazole High steric bulk
5-Hydrosulfonyl Benzoimidazole () Hydrosulfonyl N/A Benzoimidazole Polar, prone to hydrolysis

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:
The synthesis of structurally similar imidazole derivatives (e.g., 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indoles) involves multistep reactions, including cyclization and functionalization of the imidazole core. Key strategies include:

  • Reagent selection : Use high-purity reagents (e.g., from Merck or Ranbaxy) to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in sulfur-containing intermediates .
  • Temperature control : Reactions involving tetrakis(dimethylamino)ethylene (TDAE) require strict temperature monitoring (e.g., 0–5°C for imidazole ring formation) to prevent decomposition .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization improve yield and purity .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the indole and imidazole moieties, with characteristic shifts for the trifluoromethyl group (~δ 120–125 ppm in ¹³C) and methoxyphenyl protons (δ 3.8–4.0 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., Bruker APEX2 systems) resolves the sulfanyl-ethanone linkage geometry and confirms stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 510–520 g/mol range) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?

Answer:

  • Substituent analysis : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro or chloro) to test antifungal potency .
  • Trifluoromethyl position : Compare activity when the -CF₃ group is moved from the 3- to 4-position on the phenyl ring to assess steric/electronic effects .
  • Imidazole core modification : Introduce methyl or ethyl groups at the 1H-imidazole nitrogen to evaluate metabolic stability .
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing against Candida albicans to quantify efficacy changes .

Advanced: What computational approaches predict binding interactions with biological targets?

Answer:

  • Molecular docking : Tools like AutoDock Vina model interactions with fungal cytochrome P450 enzymes (e.g., CYP51). Focus on hydrogen bonding between the sulfanyl group and heme cofactor .
  • MD simulations : GROMACS or AMBER assess stability of the compound-enzyme complex over 100-ns trajectories, highlighting key residues (e.g., Phe228 in CYP51) .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate physicochemical properties with antifungal activity .

Advanced: How to evaluate environmental persistence and degradation pathways of this compound?

Answer:

  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC. The trifluoromethyl group may resist hydrolysis, requiring advanced oxidation processes .
  • Microbial degradation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track metabolite formation (e.g., indole-3-acetic acid derivatives) using LC-MS .
  • Ecotoxicology assays : Daphnia magna acute toxicity tests (48-h LC₅₀) assess environmental risk .

Basic: How can interdisciplinary platforms like ChemBioNet support research on this compound?

Answer:
ChemBioNet provides:

  • Bioprofiling : Access to high-throughput screening against kinase or GPCR targets .
  • Compound libraries : Compare analogs (e.g., 1H-imidazole-1-ethanol derivatives) for SAR .
  • Collaborative tools : Share synthetic protocols or toxicity data via open-access repositories .

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